molecular formula C20H21N3O B2519747 [4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone CAS No. 882255-99-4

[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone

Cat. No. B2519747
CAS RN: 882255-99-4
M. Wt: 319.408
InChI Key: NMKCMLGGRZZIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its potential as a pharmacological tool for investigating various physiological and biochemical processes.

Mechanism of Action

The exact mechanism of action of [4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A and 5-HT7 receptors, as well as an antagonist at the D2 receptor. This results in a complex modulation of neurotransmitter release and neuronal activity, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone has been shown to have various biochemical and physiological effects. For example, it has been found to increase the release of certain neurotransmitters such as serotonin and dopamine in certain brain regions. It has also been shown to modulate the activity of certain ion channels and receptors, which can affect neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone in lab experiments is its high affinity and selectivity for certain receptor subtypes. This makes it a useful tool for studying the physiological and biochemical effects of these receptors. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on [4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone. For example, it could be used to investigate the role of specific receptor subtypes in various physiological and pathological conditions. It could also be used to develop new pharmacological agents that target these receptors for therapeutic purposes. Additionally, further research is needed to fully understand the mechanism of action of [4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone and its potential as a pharmacological tool.

Synthesis Methods

[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with 1-(1H-indol-4-yl)piperazine in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain the final product.

Scientific Research Applications

[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone has been used in various scientific research studies to investigate its potential as a pharmacological tool. It has been shown to exhibit high affinity and selectivity for certain receptor subtypes such as the serotonin 5-HT1A and 5-HT7 receptors, as well as the dopamine D2 receptor. This makes it a useful tool for studying the physiological and biochemical effects of these receptors.

properties

IUPAC Name

[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-15-5-7-16(8-6-15)20(24)23-13-11-22(12-14-23)19-4-2-3-18-17(19)9-10-21-18/h2-10,21H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKCMLGGRZZIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.